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Compound of Interest

Compound Name: (R)-Piperidin-2-ylmethanol

Cat. No.: B2921164 Get Quote

The piperidine scaffold is a cornerstone of pharmaceutical design, prized for its favorable

physicochemical properties and its ability to engage with a multitude of biological targets.[1][2]

Introducing chirality to this scaffold significantly expands its utility, as stereochemistry is often a

critical determinant of a drug's efficacy and safety profile.[3] (R)-Piperidin-2-ylmethanol (CAS:

3197-44-2), with its defined stereocenter adjacent to both the ring nitrogen and a functional

hydroxymethyl group, represents a particularly valuable synthon.[4] This specific arrangement

offers two distinct points for chemical modification—the secondary amine and the primary

alcohol—making it an ideal starting point for constructing diverse molecular libraries aimed at

discovering novel therapeutics for central nervous system (CNS) disorders, as well as antiviral

and anti-inflammatory agents.[1][5]

Molecular Structure and Stereochemical Nuances
The defining feature of (R)-Piperidin-2-ylmethanol is the chiral center at the C2 position of the

piperidine ring, which dictates the spatial orientation of the hydroxymethyl substituent.

Conformational Analysis
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to

minimize steric and torsional strain. In this conformation, substituents can occupy either an

axial or equatorial position. For (R)-Piperidin-2-ylmethanol, the hydroxymethyl group at the

C2 position preferentially occupies the equatorial position.
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This preference is a direct consequence of avoiding 1,3-diaxial interactions. An axial

hydroxymethyl group would experience significant steric hindrance from the axial hydrogen

atoms at the C4 and C6 positions. Placing the bulkier substituent in the more spacious

equatorial position results in a more stable, lower-energy conformation. This conformational

lock is a key feature that medicinal chemists exploit to control the three-dimensional

presentation of pharmacophoric elements.

Structural Representation
Molecular Formula: C₆H₁₃NO

Molecular Weight: 115.18 g/mol [6]

InChIKey: PRAYXGYYVXRDDW-ZCFIWIBFSA-N[6]

SMILES: OC[C@@H]1NCCCC1[7]

Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is fundamental to its application. The data

presented here are essential for quality control, reaction monitoring, and structural

confirmation.

Summary of Physicochemical Properties
Property Value Source

CAS Number 3197-44-2 [8]

Physical Form Colorless solid or liquid [6]

Melting Point 68-70 °C [5]

Boiling Point 100-102 °C (at 6 mmHg) [5]

Topological Polar Surface Area 32.3 Å²

Storage Conditions

Room temperature, under inert

atmosphere, protected from

light

[6][7]
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Spectroscopic Characterization
The structural identity and purity of (R)-Piperidin-2-ylmethanol are unequivocally confirmed

through a combination of spectroscopic techniques.[9]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural map of the molecule. Spectra are typically recorded

in CDCl₃.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals

corresponding to the different hydrogen environments. The diastereotopic protons of the -

CH₂OH group are particularly informative, often appearing as a pair of doublets of doublets.

[8][9] The protons on the nitrogen and oxygen atoms are exchangeable and may appear as

broad singlets, a feature that can be confirmed by a D₂O exchange experiment.[9]

Exemplary Shifts (CDCl₃): δ 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), 2.61-2.53

(m, 2H), 2.35 (s, 2H, -NH and -OH), 1.75-1.03 (m, 6H).[8]

¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of the six unique

carbon atoms in the molecule.

Exemplary Shifts: ~65 ppm (-CH₂OH), ~55 ppm (-CH(2)-), ~46 ppm (-CH₂(6)-).[9]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is dominated by characteristic stretches for the O-H and N-H bonds.

Characteristic Absorption Bands (cm⁻¹):

3300-3500 (broad): O-H stretching (alcohol) and N-H stretching (secondary amine). The

broadness is due to hydrogen bonding.[9]

2850-2950: C-H stretching (aliphatic).

1050-1150: C-O stretching (primary alcohol).[9]
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3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,

confirming the elemental composition.

Expected Molecular Ion Peak (M⁺): m/z = 115.10.[10]

Key Fragmentation: A common and prominent fragment corresponds to the loss of the

hydroxymethyl group (-CH₂OH), resulting in a peak at m/z = 84.

Synthesis and Purification: A Validated Protocol
The stereoselective synthesis of (R)-Piperidin-2-ylmethanol is critical to its use. The most

common and reliable method is the catalytic hydrogenolysis of a protected precursor, which

preserves the stereochemical integrity of the chiral center.

Synthetic Rationale
The chosen method involves the debenzylation of N-Cbz protected (R)-2-

(hydroxymethyl)piperidine. The benzyloxycarbonyl (Cbz) group is an excellent choice for

protecting the piperidine nitrogen because it is stable under many reaction conditions but can

be cleanly removed under mild hydrogenolysis conditions. The use of a Palladium on carbon

(Pd/C) catalyst is standard for this transformation, offering high efficiency and easy removal by

filtration.[1]

The diagram below outlines the complete workflow, from the starting material to the fully

characterized final product.
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Caption: Synthetic and analytical workflow for (R)-Piperidin-2-ylmethanol.
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Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction

completion and product purity.

Reactor Setup: To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl

ester (1.0 eq) in ethyl acetate (approx. 14 mL per gram of starting material), add 10 wt%

Palladium on carbon (10% Pd/C, ~0.1 eq by weight).[1][8] The reaction vessel should be

equipped with a magnetic stirrer and a three-way valve connected to a hydrogen balloon and

a vacuum line.

Inerting the Atmosphere: Seal the vessel and evacuate the air, then backfill with hydrogen

from the balloon. Repeat this purge cycle three times to ensure the atmosphere is fully

saturated with hydrogen.

Reaction Execution: Stir the reaction mixture vigorously under a positive pressure of

hydrogen (1 atm, from the balloon) at room temperature.

Monitoring Reaction Progress: The reaction progress can be monitored by Thin Layer

Chromatography (TLC). A typical mobile phase is 50% ethyl acetate in hexanes. The

disappearance of the UV-active starting material indicates reaction completion. The reaction

typically takes 4-6 hours.[8]

Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and replace it

with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to

remove the palladium catalyst. Wash the filter cake with a small amount of ethyl acetate to

ensure complete recovery of the product.

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator.

This will yield the crude product, often as a brown oil.[8]

Final Purification: Purify the crude material by Kugelrohr distillation to obtain the final (R)-
Piperidin-2-ylmethanol as a colorless liquid or solid.[8] The purity should be assessed by

NMR spectroscopy.

Chemical Reactivity and Applications
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The synthetic utility of (R)-Piperidin-2-ylmethanol stems from its two reactive handles:

The Secondary Amine: The ring nitrogen is nucleophilic and can readily undergo N-

alkylation, N-acylation, reductive amination, and arylation reactions. This allows for the

introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

The Primary Alcohol: The hydroxymethyl group can be acylated to form esters, oxidized to

an aldehyde or carboxylic acid, or converted into a leaving group for subsequent nucleophilic

displacement.

This dual functionality makes it a premier building block for constructing complex molecules,

particularly in the development of CNS-active compounds where the piperidine core can

interact with key receptors and transporters.[1][2]

Safety, Handling, and Storage
As a matter of professional practice, proper safety protocols are non-negotiable. (R)-Piperidin-
2-ylmethanol requires careful handling.

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).[6][11]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant

gloves.[11][12]

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash

hands thoroughly after handling.[13][14]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep

under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations at an approved waste disposal plant.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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